Cas no 4302-87-8 ( )

structure
化学的及び物理的性質
名前と識別子
-
- 4-[2-(methylamino)propyl]aniline
- 4-Amino-N,α-dimethylbenzeneethanamine
- (+-)-4-(2-Methylamino-propyl)-anilin
- (+-)-4-(2-methylamino-propyl)-aniline
- 1-(p-Aminophenyl)-2-methylaminopropan
- 1-(p-Aminophenyl)-2-methylaminopropane
- 4-(2-Methylamino-propyl)-anilin
- 4-(2-methylamino-propyl)-aniline
- Aniline, p-(2'-methylamino)propyl-
- d-1-(p-Aminophenyl)-2-methylaminopropane
- p-aminomethamphetamine
- S 15 (VAN)
- S-15
- WLN: ZR D1Y1&M1
- dl-1-(p-Aminophenyl)-2-methylaminopropane
- Phenethylamine, p-amino-N,alpha-dimethyl-
- S70CN675K0
- SCHEMBL10076421
- p-Amino-N,alpha-dimethylphenethylamine
- 1-(p-Aminophenyl)-2-methylamino-propan
- alpha-(4-Aminophenyl)-beta-methylamino-propane
- Benzeneethanamine, 4-amino-N,.alpha.-dimethyl-
- Q27288751
- Benzeneethanamine, 4-amino-N,alpha-dimethyl-
- P-AMINOPHENETHYL AMINE,N,B-DIMETHYL
- 1-(p-Aminophenyl)-2-methylaminopropan [German]
- Phenethylamine, p-amino-N,alpha-dimethyl-, (+)-
- d-1-(p-Aminophenyl)-2-methylamino-propan [German]
- NIOSH/SG9500100
- Aniline, p-(2'-methylamino)propyl-, (+)-
- d-1-(p-Aminophenyl)-2-methylamino-propan
- Phenethylamine, p-amino-N,.alpha.-dimethyl-
- S 15
- NSC27584
- SG95001000
- DTXSID10874118
- NSC-27584
- Phenethylamine, p-amino-N,alpha-dimethyl-, (+-)-
- UNII-S70CN675K0
- CCAQCUJAADGTGQ-UHFFFAOYSA-N
- S-15, (+/-)-
- Phenethylamine,.alpha.-dimethyl-
- 4302-87-8
- p-Amino-N,.alpha.-dimethylphenethylamine
- 4-AMINO-N,.ALPHA.-DIMETHYLBENZENEETHANAMINE
- .alpha.-(4-aminophenyl)-.beta.-methylaminopropane
- NSC 27584
- Benzeneethanamine,.alpha.-dimethyl-
- DB-299378
- (+-)-p-Amino-N,alpha-dimethylphenethylamine
- (+)-4-[2-(Methylamino)propyl]aniline
- (+/-)-N-methyl-2-(4-amino-phenyl)-1-methyl-ethyl amine
-
-
- インチ: InChI=1S/C10H16N2/c1-8(12-2)7-9-3-5-10(11)6-4-9/h3-6,8,12H,7,11H2,1-2H3
- InChIKey: CCAQCUJAADGTGQ-UHFFFAOYSA-N
- ほほえんだ: CC(CC1=CC=C(C=C1)N)NC
計算された属性
- せいみつぶんしりょう: 164.13148
- どういたいしつりょう: 164.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 117
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 38Ų
じっけんとくせい
- 密度みつど: 0.9283 (rough estimate)
- ふってん: 281.73°C (rough estimate)
- 屈折率: 1.6210 (estimate)
- PSA: 38.05
関連文献
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
4302-87-8 ( ) 関連製品
- 2227766-79-0(rac-(1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine)
- 1881013-81-5(4,4,4-trifluoro-3-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid)
- 104-13-2(4-Butylaniline)
- 2260933-28-4(Methyl 4-methylazetidine-2-carboxylate;hydrochloride)
- 1411730-11-4(1,1,1-trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol)
- 123878-70-6(rac-(2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride, cis)
- 918904-39-9(3-Bromo-5-isobutoxyphenylboronic acid)
- 2172457-05-3(3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-ylmethanesulfonyl fluoride)
- 1187171-06-7(2-(3-Chlorobenzoyl)-3-methylpyridine)
- 1158746-41-8(3-{[1-(Tert-Butoxycarbonyl)-3-pyrrolidinyl]methyl}benzoic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
